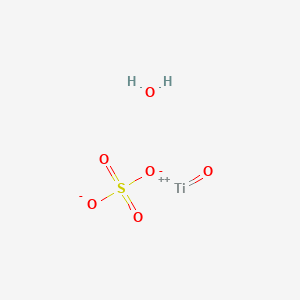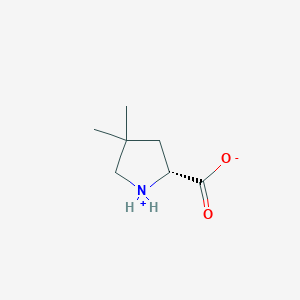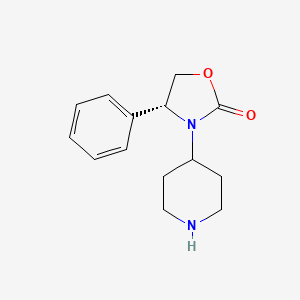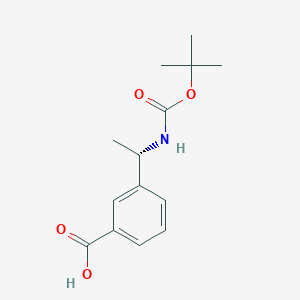
Titanium(IV) oxide sulfate sulfuric acid hydrate
Overview
Description
Titanium(IV) oxide sulfate sulfuric acid hydrate is a complex inorganic compound with the chemical formula TiOSO₄·xH₂SO₄·yH₂O. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. It is widely used as a pigment in paints and dyes and plays a crucial role in the preparation of stable amorphous titanium oxide hollow microspheres .
Preparation Methods
Synthetic Routes and Reaction Conditions: Titanium(IV) oxide sulfate sulfuric acid hydrate can be synthesized through several methods. One common approach involves the reaction of titanium dioxide (TiO₂) with concentrated sulfuric acid (H₂SO₄) under controlled conditions. The reaction typically proceeds as follows:
TiO2+2H2SO4→TiOSO4+2H2O
The resulting titanium oxysulfate is then hydrated to form the hydrate compound. The reaction conditions, such as temperature and concentration of sulfuric acid, are critical to ensure the complete conversion of titanium dioxide to titanium oxysulfate .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactors where titanium dioxide is treated with sulfuric acid. The process is carefully monitored to maintain optimal reaction conditions, ensuring high yield and purity of the final product. The industrial production methods are designed to be efficient and cost-effective, catering to the high demand for this compound in various applications .
Chemical Reactions Analysis
Types of Reactions: Titanium(IV) oxide sulfate sulfuric acid hydrate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced under specific conditions to yield lower oxidation state titanium compounds.
Substitution: The sulfate groups can be substituted with other anions or ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) are commonly employed.
Substitution: Ligand exchange reactions can be facilitated using various anions like chloride (Cl⁻) or nitrate (NO₃⁻).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield titanium dioxide, while reduction could produce titanium(III) compounds .
Scientific Research Applications
Titanium(IV) oxide sulfate sulfuric acid hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of mesoporous titania particles and other titanium-based materials.
Biology: The compound is explored for its potential in biological imaging and as a catalyst in biochemical reactions.
Medicine: Research is ongoing into its use in drug delivery systems and as an antimicrobial agent.
Industry: It serves as a pigment in paints and coatings, and is also used in the production of ceramics and glass
Mechanism of Action
The mechanism by which titanium(IV) oxide sulfate sulfuric acid hydrate exerts its effects involves its interaction with molecular targets and pathways. In catalytic applications, the compound acts as a Lewis acid, facilitating various chemical reactions. In biological systems, it can interact with cellular components, potentially disrupting microbial cell walls and leading to antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and conditions .
Comparison with Similar Compounds
Titanium(IV) oxide (TiO₂): A widely used pigment and photocatalyst.
Titanium(IV) oxysulfate (TiOSO₄): A precursor for various titanium compounds.
Titanium(IV) chloride (TiCl₄): Used in the production of titanium metal and as a catalyst.
Uniqueness: Titanium(IV) oxide sulfate sulfuric acid hydrate is unique due to its combined properties of titanium oxide and sulfate groups, which enhance its reactivity and versatility in different applications. Unlike titanium dioxide, which is primarily used for its pigment properties, this compound offers additional functionalities due to the presence of sulfate and sulfuric acid components .
Properties
IUPAC Name |
oxotitanium(2+);sulfate;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H2O4S.H2O.O.Ti/c1-5(2,3)4;;;/h(H2,1,2,3,4);1H2;;/q;;;+2/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWNAGNPMPHSIJF-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[O-]S(=O)(=O)[O-].O=[Ti+2] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2O6STi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















